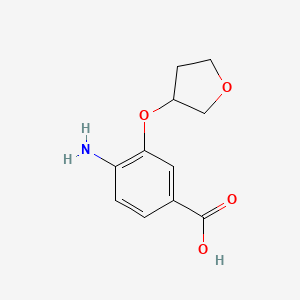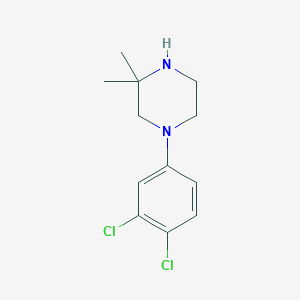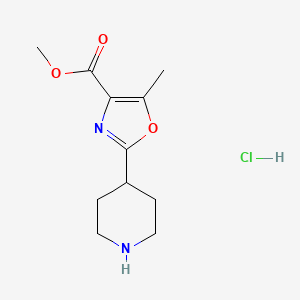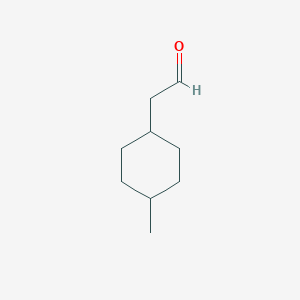
2-(4-Bromothiophen-2-yl)-2-ethoxyethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromothiophen-2-yl)-2-ethoxyethan-1-amine is an organic compound that features a brominated thiophene ring attached to an ethoxyethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine atom onto the thiophene ring . The reaction conditions often include the use of palladium catalysts, boronic acids, and bases like potassium phosphate in an organic solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-ethoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromothiophen-2-yl)-2-ethoxyethan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-ethoxyethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can facilitate interactions with hydrophobic pockets in proteins, while the ethoxyethanamine moiety can form hydrogen bonds with amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one: A compound with similar structural features but different functional groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another brominated heterocyclic compound with potential biological activities.
Uniqueness
2-(4-Bromothiophen-2-yl)-2-ethoxyethan-1-amine is unique due to the combination of the brominated thiophene ring and the ethoxyethanamine moiety. This structural arrangement provides distinct electronic and steric properties, making it a versatile building block for various applications.
Eigenschaften
Molekularformel |
C8H12BrNOS |
|---|---|
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
2-(4-bromothiophen-2-yl)-2-ethoxyethanamine |
InChI |
InChI=1S/C8H12BrNOS/c1-2-11-7(4-10)8-3-6(9)5-12-8/h3,5,7H,2,4,10H2,1H3 |
InChI-Schlüssel |
DGOINPOXOJUATH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN)C1=CC(=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)


![3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B13549428.png)
![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549430.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid](/img/structure/B13549431.png)
![Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13549437.png)
![(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B13549443.png)
![[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol](/img/structure/B13549450.png)
